

Spectroscopic Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Trifluoromethoxy)benzaldehyde**

Cat. No.: **B1351065**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(trifluoromethoxy)benzaldehyde** (CAS No. 94651-33-9). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Compound Information

Parameter	Value
Chemical Name	2-(Trifluoromethoxy)benzaldehyde
CAS Number	94651-33-9
Molecular Formula	C ₈ H ₅ F ₃ O ₂
Molecular Weight	190.12 g/mol
Structure	O=Cc1ccccc1OC(F)(F)F

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **2-(trifluoromethoxy)benzaldehyde**. This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.3	s	Aldehyde H
~7.9	d	Aromatic H
~7.6	t	Aromatic H
~7.4	d	Aromatic H
~7.3	t	Aromatic H

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~189	$\text{C}=\text{O}$ (Aldehyde)
~152	Aromatic C-O
~135	Aromatic C-H
~130	Aromatic C-H
~128	Aromatic C-CHO
~122	Aromatic C-H
~121 (q)	$-\text{OCF}_3$
~120	Aromatic C-H

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong	C=O Stretch (Aldehyde)
~1600, ~1480	Medium	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Ar-O)
~1210	Very Strong	C-F Stretch (-OCF ₃)
~750	Strong	Aromatic C-H Bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/z	Relative Abundance	Assignment
190	High	[M] ⁺ (Molecular Ion)
189	Moderate	[M-H] ⁺
161	Moderate	[M-CHO] ⁺
133	Low	[M-CHO-CO] ⁺
113	Low	[C ₆ H ₄ F] ⁺
85	High	[OCF ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic aldehydes and should be adapted as

necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-(trifluoromethoxy)benzaldehyde**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 400 MHz
 - Pulse Sequence: Standard single-pulse
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz
 - Pulse Sequence: Proton-decoupled single-pulse
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Spectral Width: -10 to 220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale to the TMS signal.
 - Integrate the peaks in the ^1H spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

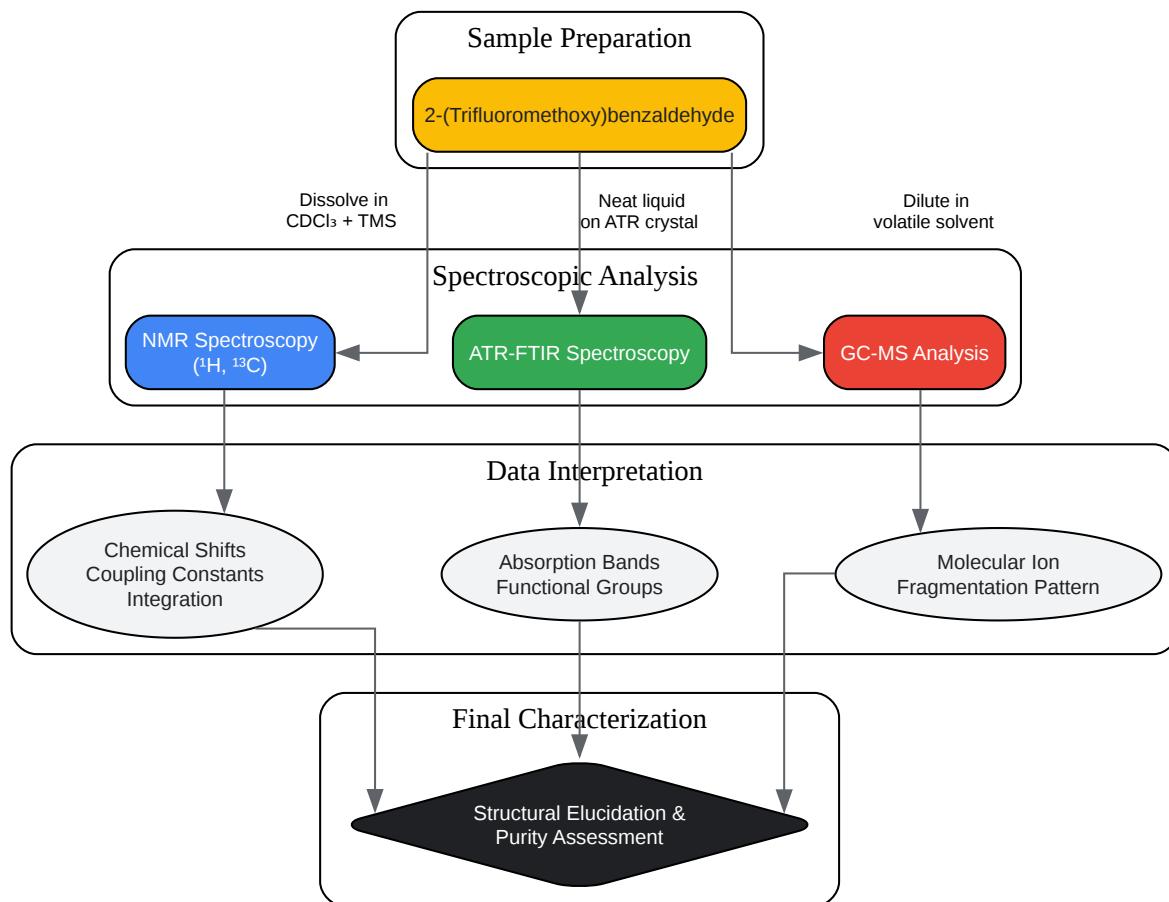
Methodology:

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Measurement:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Measurement:
 - Place a small drop of liquid **2-(trifluoromethoxy)benzaldehyde** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum.
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-(trifluoromethoxy)benzaldehyde** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
 - Injection Volume: 1 µL (split or splitless injection depending on concentration).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

- MS Parameters (Electron Ionization - EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Scan Speed: Normal.
- Data Analysis:
 - Identify the peak corresponding to **2-(trifluoromethoxy)benzaldehyde** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(trifluoromethoxy)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-(Trifluoromethoxy)benzaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351065#spectroscopic-data-for-2-trifluoromethoxy-benzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com